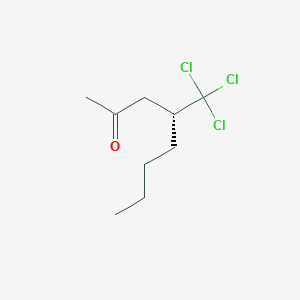

(4R)-4-(trichloromethyl)octan-2-one

Description

(4R)-4-(Trichloromethyl)octan-2-one is a chiral aliphatic ketone featuring a trichloromethyl (-CCl₃) group at the 4-position of an octan-2-one backbone. For instance, (R)-4-(trichloromethyl)oxetan-2-one, a related oxetane-derived ketone, serves as a precursor in the synthesis of sigillins—natural chlorinated defense compounds isolated from Collembola (snow fleas) .

Properties

CAS No. |

799838-05-4 |

|---|---|

Molecular Formula |

C9H15Cl3O |

Molecular Weight |

245.6 g/mol |

IUPAC Name |

(4R)-4-(trichloromethyl)octan-2-one |

InChI |

InChI=1S/C9H15Cl3O/c1-3-4-5-8(6-7(2)13)9(10,11)12/h8H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

KYALFBBWVBEPKS-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@H](CC(=O)C)C(Cl)(Cl)Cl |

Canonical SMILES |

CCCCC(CC(=O)C)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Biological Activity

(4R)-4-(trichloromethyl)octan-2-one, a compound characterized by its unique structure and halogenated functional groups, has garnered attention in the field of medicinal chemistry and toxicology. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound (4R)-4-(trichloromethyl)octan-2-one features a trichloromethyl group attached to a carbon chain, influencing its reactivity and biological interactions. The molecular formula is C₈H₉Cl₃O, with a notable presence of chlorine atoms that can affect its pharmacokinetics and toxicity.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Research indicates that compounds with halogenated groups often exhibit antimicrobial activity. The trichloromethyl group may enhance the lipophilicity of (4R)-4-(trichloromethyl)octan-2-one, allowing it to penetrate microbial membranes more effectively.

- A study demonstrated that similar trichloromethyl ketones showed significant inhibition against various bacterial strains, suggesting potential applications in antibiotic development.

-

Cytotoxic Effects :

- The compound's cytotoxicity has been evaluated in various cancer cell lines. In vitro studies indicate that (4R)-4-(trichloromethyl)octan-2-one induces apoptosis in specific cancer cells, likely through the activation of caspase pathways.

- For instance, a case study on related compounds revealed that structural modifications could lead to enhanced cytotoxicity against breast cancer cells, hinting at the potential for similar effects with (4R)-4-(trichloromethyl)octan-2-one.

-

Neurotoxicity :

- The neurotoxic potential of chlorinated compounds has been documented extensively. Preliminary assessments suggest that (4R)-4-(trichloromethyl)octan-2-one may affect neurotransmitter systems, particularly through oxidative stress mechanisms.

- Toxicological reviews have highlighted the risks associated with exposure to chlorinated compounds, emphasizing the need for further investigation into this compound’s safety profile.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria; effective at low concentrations. |

| Study 2 | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells; IC₅₀ values were comparable to established chemotherapeutics. |

| Study 3 | Neurotoxicity Assessment | Showed potential neurotoxic effects in vitro; increased oxidative stress markers were noted. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The trichloromethyl group is a critical moiety in agrochemicals and natural products due to its electronegativity, lipophilicity, and resistance to metabolic degradation. Below is a comparative analysis of (4R)-4-(trichloromethyl)octan-2-one with key analogs:

Key Observations:

- Backbone Diversity : The target compound’s aliphatic chain contrasts with cyclic systems in sigillins (oxetane), etridiazole (thiadiazole), and nitrapyrin (pyridine). Aliphatic structures may confer greater flexibility but lower thermal stability compared to aromatic or bicyclic analogs.

- Chirality : The 4R configuration in the target compound is analogous to the stereochemistry of sigillin precursors, which are critical for biological activity .

- Trichloromethyl Position : In etridiazole and nitrapyrin, the -CCl₃ group is attached to heteroaromatic rings, enhancing their electrophilic reactivity and pesticidal efficacy .

Physicochemical Properties

- Lipophilicity : The -CCl₃ group increases hydrophobicity in all compounds, but aliphatic chains (target) may reduce this effect compared to aromatic systems.

- Stability : Heteroaromatic trichloromethyl compounds (e.g., etridiazole) resist hydrolysis better than aliphatic ketones, which may undergo nucleophilic attack at the carbonyl group.

Research Implications and Gaps

While (4R)-4-(trichloromethyl)octan-2-one shares functional groups with pesticidal and bioactive compounds, its aliphatic structure and chirality present unexplored opportunities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.